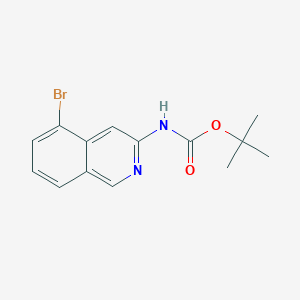
(2-Phenylbenzofuran-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylbenzofuran-3-yl)methanol is an organic compound with the molecular formula C15H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylbenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylacetic acid derivatives and benzofuran intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenylbenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration can occur at the phenyl ring, facilitated by reagents like bromine or nitric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation
Major Products:
Oxidation: (2-Phenylbenzofuran-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Halogenated or nitrated derivatives of this compound
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism by which (2-Phenylbenzofuran-3-yl)methanol exerts its effects is primarily through its interaction with free radicals. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups and the benzofuran ring structure, which stabilizes the resulting radicals .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, known for its diverse biological activities.
2-Phenylbenzofuran: A closely related compound with similar structural features but lacking the methanol group.
3-Hydroxybenzofuran: Another derivative with a hydroxyl group at the 3-position instead of the methanol group
Uniqueness: (2-Phenylbenzofuran-3-yl)methanol is unique due to the presence of both the benzofuran ring and the methanol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(2-phenyl-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C15H12O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,16H,10H2 |
Clé InChI |
HROPMIYNPWJHKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)




![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)



